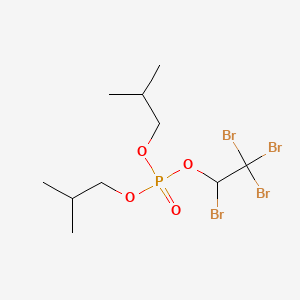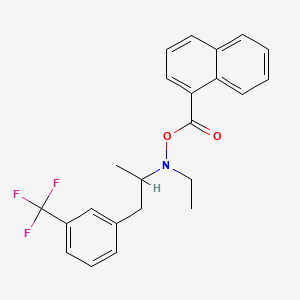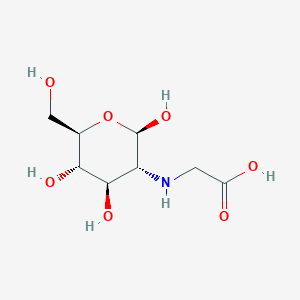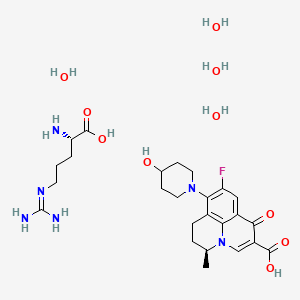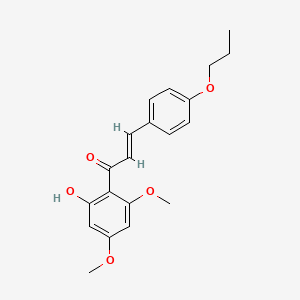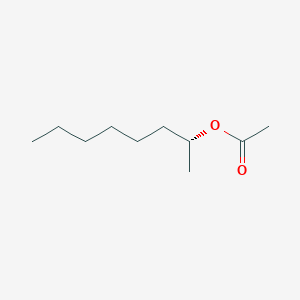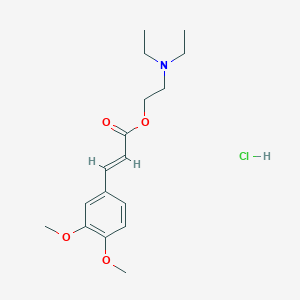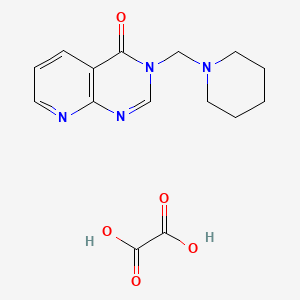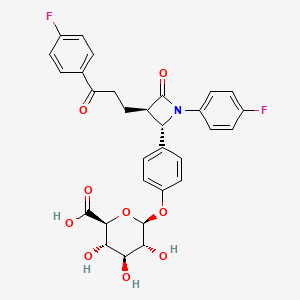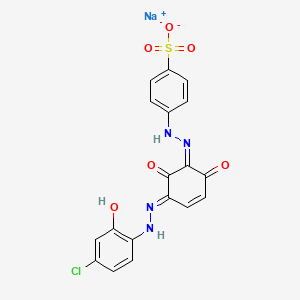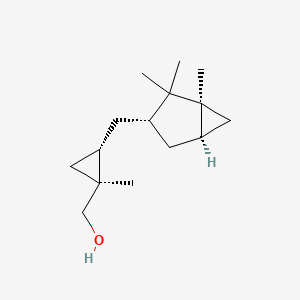
NE7Yum54LG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-Methyl-2-(((1S,3R,5R)-1,2,2-trimethylbicyclo[3.1.0]hex-3-yl)methyl)cyclopropanemethanol, (1S,2S)- , also known by its identifier NE7Yum54LG , is a complex organic molecule with the molecular formula C15H26O . This compound features a cyclopropane ring, a bicyclic hexane structure, and a hydroxymethyl group, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(((1S,3R,5R)-1,2,2-trimethylbicyclo[3.1.0]hex-3-yl)methyl)cyclopropanemethanol involves several steps:
Formation of the bicyclic hexane structure: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the cyclopropane ring: This step typically involves a Simmons-Smith reaction, where a methylene group is inserted into a double bond.
Attachment of the hydroxymethyl group: This can be done through a Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-(((1S,3R,5R)-1,2,2-trimethylbicyclo[3.1.0]hex-3-yl)methyl)cyclopropanemethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of cyclopropane-containing compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(((1S,3R,5R)-1,2,2-trimethylbicyclo[3.1.0]hex-3-yl)methyl)cyclopropanemethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may exert its effects through modulation of signaling pathways and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanemethanol: Shares the cyclopropane ring and hydroxymethyl group but lacks the bicyclic hexane structure.
Bicyclo[3.1.0]hexane derivatives: Similar bicyclic structure but different functional groups attached.
Uniqueness
1-Methyl-2-(((1S,3R,5R)-1,2,2-trimethylbicyclo[3.1.0]hex-3-yl)methyl)cyclopropanemethanol is unique due to its combination of a cyclopropane ring, a bicyclic hexane structure, and a hydroxymethyl group. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
210115-66-5 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
[(1S,2S)-1-methyl-2-[[(1S,3R,5R)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C15H26O/c1-13(2)10(6-12-8-15(12,13)4)5-11-7-14(11,3)9-16/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+,14+,15-/m0/s1 |
InChI Key |
OAKFACUIGQLOCA-OBORUHMCSA-N |
Isomeric SMILES |
C[C@@]1(C[C@@H]1C[C@H]2C[C@@H]3C[C@@]3(C2(C)C)C)CO |
Canonical SMILES |
CC1(C(CC2C1(C2)C)CC3CC3(C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



